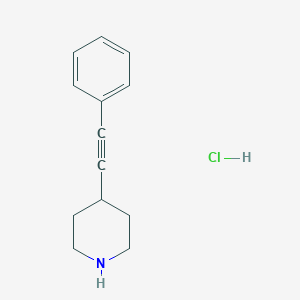

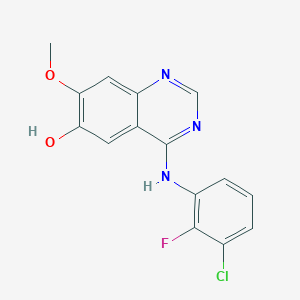

![molecular formula C6H5N3O B1426240 1H-Pyrazolo[3,4-c]pyridin-5(6H)-one CAS No. 1049672-77-6](/img/structure/B1426240.png)

1H-Pyrazolo[3,4-c]pyridin-5(6H)-one

Descripción general

Descripción

“1H-Pyrazolo[3,4-c]pyridin-5(6H)-one” is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

A practical synthesis of a similar compound, 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium, has been reported. This compound shows good detonation performances and low sensitivities. The synthetic strategy could be employed for the synthesis of fused pyridinyl azides .

Chemical Reactions Analysis

The synthesis of energetic ionic molecules like 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium is mostly limited to the designing of anionic moieties .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- "1H-Pyrazolo[3,4-b]pyridines" are heterocyclic compounds with diverse biomedical applications. They are synthesized from preformed pyrazole or pyridine, with varied substituents at different positions, offering a range of biomedical applications (Donaire-Arias et al., 2022).

- Theoretical and experimental investigations on the structure and vibrational spectra of certain pyrazolo[3,4-b]pyridine derivatives have provided insights into their stable conformers and intramolecular hydrogen bonding characteristics (Bahgat et al., 2009).

Medicinal Chemistry Applications

- Compounds like "1H-pyrazolo[3,4-c]pyridin-5-ol" were identified as valuable for medicinal chemistry due to their heteroaromatic ring systems, and robust synthetic protocols have been developed for these compounds (Júnior et al., 2016).

- "3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones" are considered attractive for drug-discovery, particularly in the context of kinase enzyme inhibition, due to their hydrogen bond donor and acceptor groups (Smyth et al., 2010).

Antiproliferative and Antimicrobial Activities

- A series of 1H-pyrazolo[3,4-c]pyridine derivatives demonstrated promising antiproliferative activity against various cancer cell lines and showed inhibitory activity against specific human kinases (Pawar et al., 2017).

- Novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives were synthesized and evaluated for cytotoxicity, antimicrobial, anti-biofilm, and minimum bactericidal concentration (MBC) activities, showing significant results in various tests (Nagender et al., 2014).

Structural Analysis and Spectroscopic Studies

- Detailed structural analysis and spectroscopic studies of pyrazolo[3,4-b]pyridines have been conducted to understand their molecular conformations and interactions, aiding in the development of various derivatives with potential applications (Jasinski et al., 2015).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The targets of pyrazolopyridines can vary widely depending on the specific compound and its functional groups. They have been studied for their potential as kinase inhibitors, among other targets .

Mode of Action

The mode of action of pyrazolopyridines would depend on their specific targets. For instance, if a pyrazolopyridine compound is a kinase inhibitor, it would interact with the kinase to prevent its activity, thereby affecting the signaling pathways that the kinase is involved in .

Biochemical Pathways

Pyrazolopyridines can affect various biochemical pathways depending on their specific targets. If they target kinases, they could affect a wide range of signaling pathways, as kinases are involved in many aspects of cell signaling .

Pharmacokinetics

The ADME properties of pyrazolopyridines would depend on their specific chemical structure. Factors such as their size, polarity, and the presence of certain functional groups can affect their absorption, distribution, metabolism, and excretion .

Result of Action

The results of the action of pyrazolopyridines can vary widely. If they are acting as kinase inhibitors, they could potentially stop the growth of cancer cells, for instance .

Action Environment

The action of pyrazolopyridines can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption and distribution .

Propiedades

IUPAC Name |

1,6-dihydropyrazolo[3,4-c]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-1-4-2-8-9-5(4)3-7-6/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRKRGZMCITMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717641 | |

| Record name | 1,6-Dihydro-5H-pyrazolo[3,4-c]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049672-77-6 | |

| Record name | 1,6-Dihydro-5H-pyrazolo[3,4-c]pyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

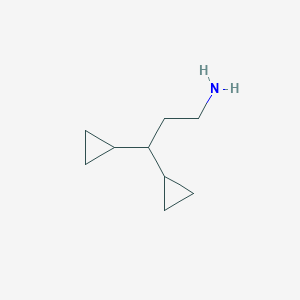

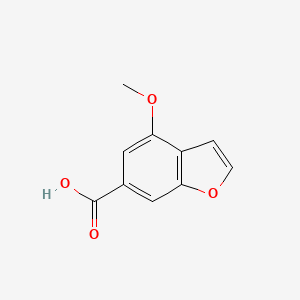

![2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol](/img/structure/B1426165.png)

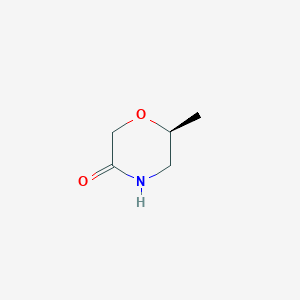

![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)